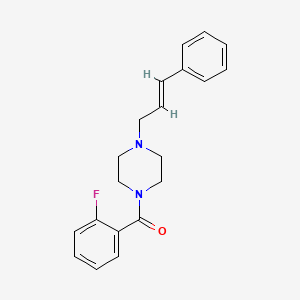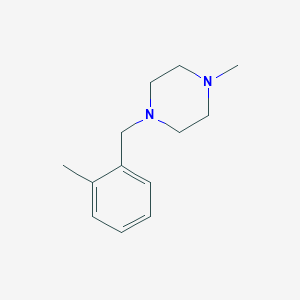![molecular formula C23H30N4O B5681703 2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane](/img/structure/B5681703.png)
2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have interesting properties that make it useful in various applications. In 5]undecane.
Mecanismo De Acción
The mechanism of action of 2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and replication of cancer cells and viruses.
Biochemical and Physiological Effects:
2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and the replication of certain viruses. Additionally, it has been found to have anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane in lab experiments is its ability to inhibit the growth of cancer cells and the replication of certain viruses. This makes it a potentially useful compound for studying the mechanisms of cancer and viral infections. However, one limitation of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several potential future directions for research on 2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane. One direction is to further investigate its potential as an anticancer and antiviral agent. Another direction is to study its anti-inflammatory properties and potential use in treating inflammatory diseases. Additionally, further research could be done to optimize the synthesis method of this compound and to develop more efficient methods of obtaining it in large quantities.
Métodos De Síntesis
The synthesis of 2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane is a complex process that involves several steps. The first step involves the reaction of 6-methoxy-4-pyrimidinamine with cyclopropyl isocyanate to form 6-methoxy-4-pyrimidinyl cyclopropylcarbamate. The second step involves the reaction of the 6-methoxy-4-pyrimidinyl cyclopropylcarbamate with 4-phenyl-2,9-diazaspiro[5.5]undecane-1,3-dione to form the final product, 2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane.
Aplicaciones Científicas De Investigación
2-cyclopropyl-9-(6-methoxy-4-pyrimidinyl)-4-phenyl-2,9-diazaspiro[5.5]undecane has been studied for its potential use in scientific research. This compound has been found to have interesting properties that make it useful in various applications. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been found to have potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been found to have potential as an antiviral agent due to its ability to inhibit the replication of certain viruses.
Propiedades
IUPAC Name |
2-cyclopropyl-9-(6-methoxypyrimidin-4-yl)-4-phenyl-2,9-diazaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O/c1-28-22-13-21(24-17-25-22)26-11-9-23(10-12-26)14-19(18-5-3-2-4-6-18)15-27(16-23)20-7-8-20/h2-6,13,17,19-20H,7-12,14-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXKCIGRKHKCMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCC3(CC2)CC(CN(C3)C4CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5681629.png)
![2-(dimethylamino)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5681630.png)

![5-acetyl-3-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-6-methylpyridin-2(1H)-one](/img/structure/B5681646.png)
![N-{[4'-(pyrrolidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5681656.png)
![2-ethyl-9-[4-(4-fluorophenyl)-4-oxobutanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5681679.png)


![ethyl 2-[(4-chloro-2-nitrobenzoyl)amino]benzoate](/img/structure/B5681709.png)

![N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5681715.png)
![1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5681720.png)
![1-[3-(3,3-diphenylpiperidin-1-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B5681721.png)
